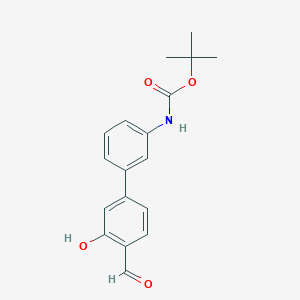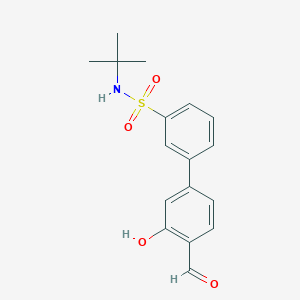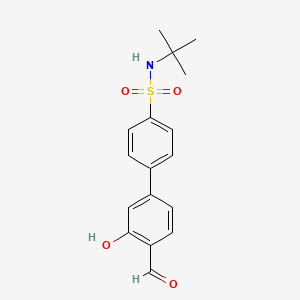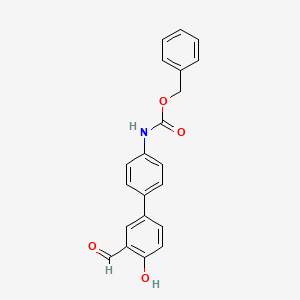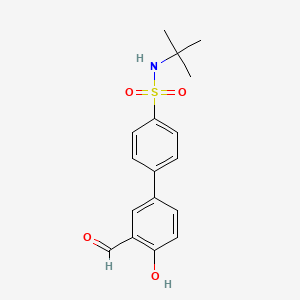
4-(4-t-Butylsulfamoylphenyl)-2-formylphenol, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-t-Butylsulfamoylphenyl)-2-formylphenol, 95% (4-t-Butylsulfamoylphenol) is an aromatic sulfonamide compound with a molecular formula of C13H17NO3S. It is a white solid that is soluble in water, ethanol, and other organic solvents. It is a widely used reagent in organic synthesis, and it has been studied for its potential applications in scientific research.
作用机制
4-t-Butylsulfamoylphenol acts as an inhibitor of the enzyme choline acetyltransferase (ChAT). ChAT is involved in the synthesis of the neurotransmitter acetylcholine. Acetylcholine is a neurotransmitter that plays a key role in the regulation of many functions in the body, such as muscle contraction, learning and memory, and sleep. 4-t-Butylsulfamoylphenol inhibits the activity of ChAT, which prevents the synthesis of acetylcholine, thereby reducing its effects on the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-t-butylsulfamoylphenol have been studied in both animals and humans. In animals, 4-t-butylsulfamoylphenol has been found to reduce the levels of acetylcholine in the brain, which can lead to decreased muscle contraction, learning and memory deficits, and sleep disturbances. In humans, 4-t-butylsulfamoylphenol has been found to reduce the levels of acetylcholine in the brain, which can lead to decreased concentration and memory deficits.
实验室实验的优点和局限性
The advantages of using 4-t-butylsulfamoylphenol in laboratory experiments include its availability, low cost, and ease of use. Additionally, it is a relatively safe compound that does not produce any toxic by-products. The main limitation of using 4-t-butylsulfamoylphenol in laboratory experiments is that it has a short half-life, which means that it must be used quickly and in small amounts.
未来方向
The potential future directions for 4-t-butylsulfamoylphenol include its use as a therapeutic agent for the treatment of neurological disorders, such as Alzheimer’s disease, Parkinson’s disease, epilepsy, and depression. Additionally, it could be used to study the effects of acetylcholine on the nervous system, as well as the effects of other neurotransmitters, such as glutamate and GABA. Furthermore, 4-t-butylsulfamoylphenol could be used to study the effects of acetylcholine on muscle contraction, learning and memory, and sleep. Finally, 4-t-butylsulfamoylphenol could be used to develop new drugs and treatments for neurological disorders.
合成方法
4-t-Butylsulfamoylphenol can be synthesized through a three-step process. The first step is the reaction of 4-t-butylphenol with sulfamic acid, which yields 4-t-butylsulfamoylphenol and water. The second step is the reaction of 4-t-butylsulfamoylphenol with formic acid, which yields 4-(4-t-butylsulfamoylphenyl)-2-formylphenol. The third and final step is purification of the product, which is done by recrystallization.
科学研究应用
4-t-Butylsulfamoylphenol has been studied for its potential applications in scientific research. It has been used as an inhibitor of the enzyme choline acetyltransferase (ChAT), which is involved in the synthesis of the neurotransmitter acetylcholine. It has also been used to study the effects of acetylcholine on the nervous system. Additionally, 4-t-butylsulfamoylphenol has been used to study the effects of other neurotransmitters, such as glutamate and GABA, on the nervous system.
属性
IUPAC Name |
N-tert-butyl-4-(3-formyl-4-hydroxyphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-17(2,3)18-23(21,22)15-7-4-12(5-8-15)13-6-9-16(20)14(10-13)11-19/h4-11,18,20H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GELNLSUCYFWVPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)O)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


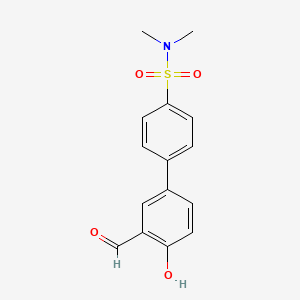


![2-Formyl-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6379154.png)
![2-Formyl-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6379166.png)
![2-Formyl-4-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6379168.png)
![2-Formyl-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6379179.png)
![2-Formyl-6-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6379186.png)

